molecular formula C17H20N2O2S B1286244 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 725222-05-9

2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B1286244
CAS RN: 725222-05-9
M. Wt: 316.4 g/mol
InChI Key: HPNIFAPXQWNIIY-UHFFFAOYSA-N
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Description

“2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a novel thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo [b]thiophene-3-carboxamide with different organic reagents . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . In the following, [3+2] cycloaddition reaction of 35 with alkyne moiety 34 and regioselective cycloisomerization led to thiophenes 36 in good to excellent yields .

Scientific Research Applications

Comprehensive Analysis of 2-Amino-N-(3-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophene-3-Carboxamide Applications

The compound “2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative. Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. Below is a detailed analysis of the unique applications of this compound across different scientific fields.

Anticancer Agents: Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . The specific structure of the compound may interact with certain proteins or enzymes that are overexpressed in cancer cells, leading to the development of targeted therapies.

Anti-Atherosclerotic Agents: The structural framework of thiophene is used in the development of anti-atherosclerotic agents . These agents can help in reducing the risk of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, potentially leading to heart attacks and strokes.

Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics . The compound’s ability to disrupt microbial cell walls or interfere with essential bacterial enzymes could be harnessed to treat various bacterial infections.

Analgesic and Anti-inflammatory: The analgesic and anti-inflammatory properties of thiophene derivatives make them suitable for the development of new pain relief medications . They may work by reducing the production of inflammatory mediators or by modulating pain receptors.

Antihypertensive Activity: Thiophene derivatives can also serve as antihypertensive agents, which are used to lower high blood pressure . They may achieve this by relaxing blood vessels or by inhibiting enzymes that contribute to hypertension.

Corrosion Inhibitors: In the field of material science, thiophene derivatives are used as corrosion inhibitors . They can form a protective layer on metals, preventing oxidation and degradation, which is crucial in extending the lifespan of metal structures and components.

Organic Semiconductors: The compound’s thiophene core is valuable in the advancement of organic semiconductors . These materials are essential for developing flexible electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Light-Emitting Diodes (LEDs): Lastly, the application in the fabrication of LEDs is another area where thiophene derivatives, including the compound , can be significant . They can be used in the development of more efficient and longer-lasting light sources.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives.

properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-12-7-5-6-11(10-12)19-17(20)15-13-8-3-2-4-9-14(13)22-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNIFAPXQWNIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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